molecular formula C15H18ClNO2 B11845014 Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride

Cat. No.: B11845014
M. Wt: 279.76 g/mol
InChI Key: HSKUQAMLEUWYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride is a chemical compound with the molecular formula C15H18ClNO2 and a molecular weight of 279.76 g/mol . This compound is known for its unique structure, which includes an amino group and a naphthyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride typically involves the reaction of ethyl 3-oxo-3-(1-naphthyl)propanoate with ammonia or an amine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The naphthyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(2-naphthyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(3-naphthyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(4-naphthyl)propanoate hydrochloride

Uniqueness

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride is unique due to its specific substitution pattern on the naphthyl ring, which influences its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

ethyl 3-amino-3-naphthalen-1-ylpropanoate;hydrochloride

InChI

InChI=1S/C15H17NO2.ClH/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10,16H2,1H3;1H

InChI Key

HSKUQAMLEUWYIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.